molecular formula C21H23ClN6O2 B2644331 N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421521-92-7

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2644331
CAS No.: 1421521-92-7
M. Wt: 426.91
InChI Key: XMDHNJUGEIHJAC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring with a pyrimidine and a methoxyphenyl group, making it an interesting subject for scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyrrole group: The pyrrole moiety can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the pyrimidine core.

    Final coupling with the methoxyphenyl group: The final step involves coupling the methoxyphenyl group to the piperazine ring, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and pyrimidine-based compounds.

    Unique Features: The combination of the methoxyphenyl group with the pyrimidine and piperazine rings makes this compound unique, potentially offering distinct biological activities compared to other similar compounds.

List of Similar Compounds

  • This compound
  • This compound

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-15-23-19(26-7-3-4-8-26)14-20(24-15)27-9-11-28(12-10-27)21(29)25-17-13-16(22)5-6-18(17)30-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHNJUGEIHJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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